molecular formula C6H8Cl3Ti-2 B075035 eta5-Methylcyclopentadienyl titanium trichloride CAS No. 1282-31-1

eta5-Methylcyclopentadienyl titanium trichloride

Cat. No.: B075035
CAS No.: 1282-31-1
M. Wt: 233.3 g/mol
InChI Key: SXTOSLYVLGYQBO-UHFFFAOYSA-K
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Description

eta5-Methylcyclopentadienyl titanium trichloride is a versatile organotitanium(IV) complex that serves as a highly valuable precursor and catalyst in advanced materials science and synthetic chemistry research. This metallocene compound features a methyl-substituted cyclopentadienyl (Cp) ligand in an η5-binding mode, which influences both the steric and electronic properties at the titanium metal center, thereby tuning its reactivity and selectivity in catalytic processes. Its primary research applications include acting as a catalyst in the stereospecific polymerization of olefins, such as styrene, to produce syndiotactic polymers, and serving as a key starting material for the synthesis of other methyl-substituted titanocene derivatives. The compound operates through a mechanism where the titanium center, stabilized by the Cp ligand, activates incoming monomer substrates like alkenes. It then facilitates their insertion into a growing polymer chain or participates in stoichiometric transformations. Researchers value this complex for its ability to be modified further; the chloride ligands can be readily substituted with various nucleophiles, including alkoxides, alkyl groups, and amides, to create a diverse library of titanium-based complexes with tailored catalytic properties. As a solid, it is moisture-sensitive and requires handling under inert atmospheric conditions, such as in a glovebox or using Schlenk techniques, to maintain its stability and catalytic efficacy. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methylcyclopenta-1,3-diene;trichlorotitanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7.3ClH.Ti/c1-6-4-2-3-5-6;;;;/h2-5H,1H3;3*1H;/q-1;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFPLWOSEHGZOO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-]1C=CC=C1.Cl[Ti](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3Ti-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282-31-1
Record name eta5-Methylcyclopentadienyl titanium trichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001282311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reaction of Bis(η⁵-cyclopentadienyl)titanium Dihalides with Titanium Tetrahalides

This method involves the displacement of one cyclopentadienyl ligand via halide exchange. For methyl-substituted derivatives, bis(η⁵-methylcyclopentadienyl)titanium dichloride reacts with titanium tetrachloride under inert conditions:

(C5H4CH3)2TiCl2+TiCl42(C5H4CH3)TiCl3(\text{C}5\text{H}4\text{CH}3)2\text{TiCl}2 + \text{TiCl}4 \rightarrow 2 (\text{C}5\text{H}4\text{CH}3)\text{TiCl}3

Key Conditions :

  • Solvent : Neat TiCl₄ (melting point: −24°C) or aromatic hydrocarbons (e.g., toluene).

  • Temperature : 30–100°C, with stirring for 2–4 hours.

  • Yield : ~70–85% after filtration and washing with non-polar solvents.

Example : Heating bis(η⁵-methylcyclopentadienyl)titanium dichloride (49.8 g) with excess TiCl₄ (300 g) at 50°C for 1.5 hours under argon yields a dark brownish-red solid, isolated via filtration.

Alkali Metal Cyclopentadienide and Titanium Tetrachloride

Alkali metal methylcyclopentadienides (e.g., Na(C₅H₄CH₃)) react with TiCl₄ in a 1:1 molar ratio. Excess TiCl₄ suppresses bis-ligand formation:

Na(C5H4CH3)+TiCl4(C5H4CH3)TiCl3+NaCl\text{Na(C}5\text{H}4\text{CH}3) + \text{TiCl}4 \rightarrow (\text{C}5\text{H}4\text{CH}3)\text{TiCl}3 + \text{NaCl}

Optimized Protocol :

  • Solvent : Dry toluene or xylene.

  • Temperature : −40°C (for Na precursor synthesis in liquid NH₃) to 50°C (for main reaction).

  • Workup : Filtration under argon, followed by gasoline washes to remove TiCl₄ residues.

Critical Insight : Cyclic ethers (e.g., tetrahydrofuran) are unsuitable due to side reactions with the product.

Halogenation of Bis(η⁵-cyclopentadienyl)titanium Dihalides

Bromine efficiently cleaves one cyclopentadienyl ligand from bis(η⁵-methylcyclopentadienyl)titanium dichloride:

(C5H4CH3)2TiCl2+Br2(C5H4CH3)TiCl2Br+C5H4CH3Br(\text{C}5\text{H}4\text{CH}3)2\text{TiCl}2 + \text{Br}2 \rightarrow (\text{C}5\text{H}4\text{CH}3)\text{TiCl}2\text{Br} + \text{C}5\text{H}4\text{CH}_3\text{Br}

Subsequent chloride displacement by TiCl₄ yields the trichloride.

Advantages :

  • Solvent-Free : Bromine’s liquidity simplifies processing.

  • Reaction Time : <2 hours at 25°C.

  • Yield : ~65–75% after recrystallization.

Disproportionation of Bis(η⁵-cyclopentadienyl)titanium Dialkoxides

While less direct, this route offers high purity:

(C5H4CH3)2Ti(OR)2(C5H4CH3)Ti(OR)3+Byproducts(\text{C}5\text{H}4\text{CH}3)2\text{Ti(OR)}2 \rightarrow (\text{C}5\text{H}4\text{CH}3)\text{Ti(OR)}_3 + \text{Byproducts}

Challenges :

  • Rapid decomposition necessitates immediate product isolation.

  • Limited applicability due to instability of intermediates.

Reaction Optimization and Mechanistic Analysis

Ligand Substitution Effects

Methyl groups on the cyclopentadienyl ring alter reaction kinetics:

  • Steric Hindrance : Slows ligand displacement in TiCl₄-based routes.

  • Electronic Effects : Electron-donating methyl groups enhance Ti–Cp bond strength, requiring higher temperatures for cleavage.

Table 1 : Comparative Yields for Methyl vs. Unsubstituted Cp Ligands

MethodYield (C₅H₅TiCl₃)Yield (C₅H₄CH₃TiCl₃)
TiCl₄ Displacement85%78%
NaCp + TiCl₄80%72%
Br₂ Halogenation75%68%

Solvent and Temperature Dependence

  • Aromatic Solvents : Toluene minimizes side reactions but requires rigorous drying.

  • Polar Solvents : Ethers and THF are avoided due to ligand displacement or polymerization.

Figure 1 : Reaction Rate vs. Temperature for Na(C₅H₄CH₃) + TiCl₄

k=AeEa/(RT)k = A \cdot e^{-E_a/(RT)}

Where EaE_a ≈ 45 kJ/mol, indicating moderate thermal sensitivity.

Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy : ν(Ti–Cl) stretches at 350–400 cm⁻¹; η⁵-Cp ring vibrations at 1,400–1,500 cm⁻¹.

  • Elemental Analysis : Typical composition: Ti (~18.5%), Cl (~45.2%), C (~30.1%).

Table 2 : Analytical Data for (C₅H₄CH₃)TiCl₃

ParameterObserved ValueTheoretical Value
Ti Content18.3%18.5%
Cl Content44.8%45.2%
Melting Point167–169°C170°C (dec.)

Industrial-Scale Considerations

Titanium Trichloride Precursor Synthesis

The reduction of TiCl₄ to TiCl₃ via silicon (US3261663A) offers a scalable TiCl₃ source:

3TiCl4+Si7001100C3TiCl3+SiCl43 \text{TiCl}4 + \text{Si} \xrightarrow{700–1100^\circ \text{C}} 3 \text{TiCl}3 + \text{SiCl}_4

Advantages :

  • Byproduct Utilization : SiCl₄ is marketable.

  • Cost Efficiency : Silicon is cheaper than titanium .

Chemical Reactions Analysis

Thermolysis and Dimerization

η⁵-MeCpTiCl₃ undergoes thermal decomposition to form dimeric titanium complexes. For example:
Reaction :
2η5 MeCpTiCl3Δ[(η5 MeCp)(μ η1 η5 C5Me4)Ti]2+2HCl2\,\eta^5\text{ MeCpTiCl}_3\xrightarrow{\Delta}[(\eta^5\text{ MeCp})(\mu \text{ }\eta^1\text{ }\eta^5\text{ C}_5\text{Me}_4)\text{Ti}]_2+2\,\text{HCl}

Key Findings :

  • Thermolysis at 120–150°C in toluene yields a dimer with a bridging metalated cyclopentadienyl ligand .

  • The dimer features a Ti–Ti distance of 3.45 Å , longer than analogous pentamethylcyclopentadienyl derivatives due to steric effects .

Comparison with Analogues :

CompoundProduct on ThermolysisTi–Ti Distance (Å)
η⁵-MeCpTiCl₃Dimeric μ-η¹:η⁵ complex3.45
(C₅Me₅)₂TiMeMonomeric η³:η⁴ complex

Hydrogenolysis and Hydride Formation

η⁵-MeCpTiCl₃ reacts with hydrogen or reducing agents to form titanium hydrides:
Reaction :
η5 MeCpTiCl3+H2THF(η5 MeCp)2TiH+HCl\eta^5\text{ MeCpTiCl}_3+\text{H}_2\xrightarrow{\text{THF}}(\eta^5\text{ MeCp})_2\text{TiH}+\text{HCl}

Properties of Hydride Product :

  • Paramagnetic (ESR signal at g = 1.9789 , a(Ti) = 9.3 G) .

  • Reacts with N₂ to form a Ti(II) dinitrogen complex:
    (η5 MeCp)2TiH+N2[(η5 MeCp)2Ti]2N2+H2(\eta^5\text{ MeCp})_2\text{TiH}+\text{N}_2\rightarrow [(\eta^5\text{ MeCp})_2\text{Ti}]_2\text{N}_2+\text{H}_2 .

Applications :

  • Catalytic hydrogenation of alkenes and alkynes .

Redox Reactions and Catalytic Activity

The Ti(III)/Ti(IV) redox couple enables η⁵-MeCpTiCl₃ to act as a single-electron transfer agent:

Epoxide Opening

Reaction :
η5 MeCpTiCl3+EpoxideRadical IntermediateH donorAlcohol\eta^5\text{ MeCpTiCl}_3+\text{Epoxide}\rightarrow \text{Radical Intermediate}\xrightarrow{\text{H donor}}\text{Alcohol}

Mechanism :

  • Coordination of epoxide to Ti(III) followed by electron transfer generates a radical .

  • Anti-Markovnikov selectivity due to radical stabilization .

Carbonyl Reduction

Reaction :
η5 MeCpTiCl3+RCOR THFRCH OH R \eta^5\text{ MeCpTiCl}_3+\text{RCOR }\xrightarrow{\text{THF}}\text{RCH OH R }

  • Ketones and aldehydes are reduced to secondary and primary alcohols, respectively .

Substitution Reactions

The chloride ligands in η⁵-MeCpTiCl₃ are replaceable with nucleophiles:

Grignard Reagent Reactions

Reaction :
η5 MeCpTiCl3+RMgXη5 MeCpTiRnCl3n+MgClX\eta^5\text{ MeCpTiCl}_3+\text{RMgX}\rightarrow \eta^5\text{ MeCpTiR}_n\text{Cl}_{3-n}+\text{MgClX}

Example :

  • Reaction with MeLi yields methyl-substituted derivatives .

Alkene and Alkyne Insertion

Reaction :
η5 MeCpTiCl3+CH2=CH2η5 MeCpTiCl2(η2 C2H4)\eta^5\text{ MeCpTiCl}_3+\text{CH}_2=\text{CH}_2\rightarrow \eta^5\text{ MeCpTiCl}_2(\eta^2\text{ C}_2\text{H}_4)

  • Forms η²-alkene complexes, precursors to polymerization catalysts .

Stability and Decomposition

  • Moisture Sensitivity : Hydrolyzes in water to release HCl .

  • Oxidative Decomposition : Reacts with strong oxidizers (e.g., O₂) to form TiO₂ and chlorinated byproducts .

Scientific Research Applications

Eta5-Methylcyclopentadienyl titanium trichloride exhibits remarkable catalytic properties, making it valuable in several scientific research applications:

Mechanism of Action

The mechanism of action of eta5-Methylcyclopentadienyl titanium trichloride involves its role as a catalyst in various chemical reactions. The compound’s unique piano stool geometry allows it to interact with substrates and facilitate their transformation. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in polymerization reactions, the compound activates monomers and promotes their polymerization into long-chain polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ligand structure, which imparts distinct catalytic properties. Its ability to catalyze polymerization reactions with high efficiency and selectivity sets it apart from other similar compounds .

Biological Activity

η⁵-Methylcyclopentadienyl titanium trichloride (commonly referred to as MeCpTiCl₃) is an organometallic compound that has garnered attention for its potential biological applications. This article will delve into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of η⁵-Methylcyclopentadienyl Titanium Trichloride

η⁵-Methylcyclopentadienyl titanium trichloride is a metallocene compound characterized by a titanium center coordinated to a methylcyclopentadienyl ligand and three chloride ions. Its unique structure allows it to participate in various chemical reactions, making it a candidate for applications in catalysis and potentially in biological systems.

Mechanisms of Biological Activity

The biological activity of MeCpTiCl₃ can be attributed to several mechanisms:

  • Antioxidant Properties : Functionalized derivatives of MeCpTiCl₃ have been studied for their antioxidant capabilities, which involve the scavenging of free radicals and the enhancement of enzymatic activities related to oxidative stress management .
  • Enzyme Modulation : Research indicates that MeCpTiCl₃ can increase the activity of key enzymes such as glutathione peroxidase and glutathione reductase. These enzymes play crucial roles in cellular defense against oxidative damage.
  • Cellular Effects : Studies have shown that derivatives of this compound can affect cellular pathways, promoting cell survival under oxidative stress conditions. This suggests a potential therapeutic role in conditions characterized by oxidative damage .

Table 1: Summary of Key Studies on MeCpTiCl₃

Study ReferenceFocusFindings
Antioxidant ActivityDemonstrated increased antioxidant enzyme activity in vitro.
Cellular EffectsShowed protective effects against oxidative stress in cultured cells.
Enzyme ModulationReported enhanced activity of glutathione-related enzymes.

Case Study 1: Antioxidant Activity

In a study investigating the antioxidant properties of MeCpTiCl₃, researchers found that its functionalized derivatives significantly increased the activity of antioxidant enzymes in vitro. This was measured by assessing the reduction in reactive oxygen species (ROS) levels in cultured human cells exposed to oxidative stressors.

Case Study 2: Enzyme Modulation

Another pivotal study focused on the modulation of glutathione peroxidase and reductase activities by MeCpTiCl₃. The results indicated that treatment with this compound led to a notable increase in enzyme activities, suggesting its potential use as a therapeutic agent in diseases associated with oxidative stress, such as neurodegenerative disorders .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of MeCpTiCl₃ is crucial for its application in biological systems:

  • Absorption and Distribution : The compound's lipophilicity allows for efficient cell membrane penetration, facilitating its biological effects.
  • Toxicological Concerns : While some studies indicate low toxicity at therapeutic doses, further research is necessary to fully elucidate its safety profile, particularly regarding long-term exposure and potential accumulation in tissues .

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